2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
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Overview
Description
2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
The synthesis of 2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the reaction of 4-fluoroaniline with 2-bromo-1,3-dichloropropane in the presence of a base, followed by cyclization with sulfur and a subsequent oxidation step. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Chemical Reactions Analysis
2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thioether using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been investigated for various scientific research applications:
Medicinal Chemistry: It has shown potential as a lead compound for the development of new drugs targeting bacterial infections and cancer.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonic devices.
Biological Studies: It has been studied for its ability to inhibit quorum sensing in Gram-negative bacteria, which is a key factor in bacterial communication and pathogenicity.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets. For instance, in bacterial studies, it inhibits the LasB quorum sensing system in Pseudomonas aeruginosa by binding to the active site of the LasR receptor, thereby preventing the expression of virulence factors .
Comparison with Similar Compounds
2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can be compared with other benzo[d]thiazole derivatives such as:
5-Bromo-4-fluorobenzo[d]thiazol-2-amine: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid: Another related compound with distinct chemical properties and applications in pharmaceutical research.
Properties
Molecular Formula |
C13H9BrFNOS |
---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
2-bromo-5-(4-fluorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C13H9BrFNOS/c14-13-16-10-5-8(6-11(17)12(10)18-13)7-1-3-9(15)4-2-7/h1-4,8H,5-6H2 |
InChI Key |
ZREJEHLFZVZKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N=C(S2)Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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